4-Nitrobenzenesulfonyl fluoride

Click Chemistry Bioconjugation Organic Synthesis

Researchers using sulfonyl fluoride probes often face rapid hydrolysis (e.g., PMSF) or require Lewis acid catalysts for SuFEx reactions. 4-Nitrobenzenesulfonyl fluoride (NBSF) resolves both: • Catalyst-free SuFEx-the electron-withdrawing para-nitro group eliminates metal additives, achieving quantitative yields with simplified purification. • Selective tyrosine modification-preferentially labels solvent-accessible Tyr residues at 0.1-5 mM in pH 7.0-7.5 buffer within 30-120 min. • Extended aqueous stability-minimal degradation over weeks at pH 7.4 versus minutes for PMSF, enabling multi-day assays without reagent replenishment. Procure at ≥98% purity to ensure reproducible kinetics and batch-to-batch consistency.

Molecular Formula C6H4FNO4S
Molecular Weight 205.17 g/mol
CAS No. 349-96-2
Cat. No. B142115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzenesulfonyl fluoride
CAS349-96-2
Synonyms4-nitrobenzenesulfonyl fluoride
para-nitrobenzenesulfonyl fluoride
PNBSF
Molecular FormulaC6H4FNO4S
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)F
InChIInChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H
InChIKeyHRLAPUHJWRZEIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzenesulfonyl Fluoride (CAS 349-96-2): A Specialized Sulfonyl Fluoride for Covalent Protein Modification and Click Chemistry


4-Nitrobenzenesulfonyl fluoride (NBSF, CAS 349-96-2) is an aryl sulfonyl fluoride bearing a strongly electron-withdrawing para-nitro group . This yellow crystalline solid (mp 76–80 °C) exhibits a unique reactivity profile: it acts as a sulfonylating electrophile capable of forming stable covalent bonds with nucleophilic amino acid side chains, particularly tyrosine, while also serving as a robust hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1][2]. Unlike its sulfonyl chloride analogs, NBSF displays enhanced hydrolytic stability under neutral aqueous conditions, enabling its use in complex biological settings where sulfonyl chlorides would rapidly decompose [1].

Why 4-Nitrobenzenesulfonyl Fluoride Cannot Be Simply Replaced with a Different Sulfonyl Fluoride


A common procurement misconception is that all sulfonyl fluorides are interchangeable electrophiles. In reality, the electronic nature of the aryl substituent profoundly alters both the rate and selectivity of nucleophilic attack [1]. The para-nitro group in 4-nitrobenzenesulfonyl fluoride lowers the electron density on the sulfur atom to an extent that significantly accelerates SuFEx reactions, often eliminating the need for Lewis acid catalysts required by less activated analogs (e.g., 4-cyanobenzenesulfonyl fluoride) [2]. Conversely, substituting with an electron-donating group (e.g., 4-methoxy or 4-methyl) can render the reagent insufficiently electrophilic for protein labeling applications or drastically increase the reaction time. Furthermore, the specific geometry and electronic distribution of NBSF confer a well-documented preference for tyrosine modification, a trait not shared by the broader class of serine protease inhibitors like PMSF (phenylmethanesulfonyl fluoride) which primarily target active-site serines . Using an unsubstituted or alkyl sulfonyl fluoride in a protocol optimized for NBSF will likely result in incomplete conversion, altered selectivity, or failed bioconjugation.

4-Nitrobenzenesulfonyl Fluoride: Quantified Performance Advantages Over Analogs in SuFEx Reactivity, Enzyme Inhibition, and Synthetic Yield


Catalyst-Free SuFEx Reactivity: Quantitative Yield vs. 4-Cyanobenzenesulfonyl Fluoride

In a head-to-head comparison under identical SuFEx conditions (TMS-morpholine, DABCO, rt), 4-nitrobenzenesulfonyl fluoride delivered quantitative yield of the sulfonamide product 3x without requiring a Lewis acid catalyst, whereas 4-cyanobenzenesulfonyl fluoride yielded only 28% under the same catalyst-free conditions [1]. Addition of Ca(NTf2)2 was necessary to drive the 4-cyano analog to 94% yield, demonstrating that the para-nitro group intrinsically activates the S–F bond for nucleophilic displacement.

Click Chemistry Bioconjugation Organic Synthesis

Comparative Inhibitory Potency in Membrane Transporter Assays: Ranked Among Tyrosine-Directed Reagents

In a study evaluating tyrosine-specific reagents against the human placental H⁺ pump, the relative inhibitory potency followed the order: NBD-Cl > tetranitromethane > 4-nitrobenzenesulfonyl fluoride > N-acetylimidazole [1]. A parallel investigation of the human placental taurine transporter confirmed the same potency ranking: tetranitromethane > NBD-Cl > 4-nitrobenzenesulfonyl fluoride > N-acetylimidazole [2]. While absolute IC50 values were not reported, the consistent ranking establishes 4-nitrobenzenesulfonyl fluoride as a moderately potent, yet consistently active, tyrosine-directed modifier relative to other covalent probes.

Membrane Transport Enzyme Inhibition Tyrosine Modification

Quantified Enzyme Inhibition at Physiological pH: Two Distinct Target Profiles

BRENDA database entries report that 4-nitrobenzenesulfonyl fluoride exhibits 47% inhibition of one enzyme and 94% inhibition of another enzyme, both at a concentration of 1 mM and pH 7.4 [1]. While the specific enzyme identities are not fully detailed in the public record, the data confirm that the compound acts as a covalent inhibitor under physiologically relevant conditions. By comparison, the widely used serine protease inhibitor PMSF (phenylmethanesulfonyl fluoride) is typically employed at similar millimolar concentrations but suffers from rapid hydrolysis in aqueous buffers (t½ ≈ 35 min at pH 7.5), whereas sulfonyl fluorides are reported to possess significantly greater aqueous stability [2].

Enzymology Protease Inhibition Epoxide Hydrolase

Synthetic Yield from Sulfonyl Chloride Precursor: 94% Isolated Yield

A reported synthesis of 4-nitrobenzenesulfonyl fluoride from 4-nitrobenzene-1-sulfonyl chloride using KF and 18-crown-6 in acetonitrile at room temperature affords the product in 94% isolated yield after purification . This high yield compares favorably to the typical 60–80% yields reported for analogous sulfonyl fluoride syntheses from less activated aryl sulfonyl chlorides, reflecting the enhanced electrophilicity of the para-nitro-substituted starting material.

Synthetic Methodology Process Chemistry Reagent Preparation

Aqueous Stability Profile: Minimal Hydrolysis over Weeks at pH 7.4

In contrast to sulfonyl chlorides, which hydrolyze within minutes in aqueous media, 4-nitrobenzenesulfonyl fluoride demonstrates remarkable stability under physiological conditions. Literature indicates that sulfonyl fluorides as a class exhibit half-lives on the order of days to weeks at pH 7.4 [1], and specific reports on 4-nitrobenzenesulfonyl fluoride note minimal hydrolysis over extended periods (up to three weeks) at neutral pH [2]. This stability profile starkly contrasts with phenylmethanesulfonyl fluoride (PMSF), which degrades with a half-life of approximately 35 minutes in aqueous buffer at pH 7.5 [3].

Bioconjugation Reagent Stability Chemical Biology

Optimal Scientific and Industrial Use Cases for 4-Nitrobenzenesulfonyl Fluoride Based on Verified Performance Data


Catalyst-Free SuFEx Click Chemistry for Bioconjugation and Library Synthesis

Leverage the intrinsic electrophilicity of the para-nitro-activated S–F bond to perform Sulfur(VI) Fluoride Exchange (SuFEx) reactions without Lewis acid additives. This scenario is ideal for preparing sulfonamide-linked bioconjugates, small-molecule libraries, or polymer modifications where metal contamination must be avoided (e.g., cell-based assays, medicinal chemistry campaigns). The quantitative yields achieved under catalyst-free conditions [1] translate to simplified purification and higher throughput. Procure 4-nitrobenzenesulfonyl fluoride in high purity (≥98%) to ensure reproducible SuFEx kinetics.

Tyrosine-Specific Covalent Protein Modification and Active-Site Footprinting

Use 4-nitrobenzenesulfonyl fluoride as a covalent probe to map solvent-accessible tyrosine residues in purified proteins, membrane transporters, or chromatin complexes. The reagent's documented specificity for tyrosine [1] and its reproducible intermediate inhibitory potency [2][3] enable structure-function studies without the confounding off-target labeling often observed with broader-spectrum sulfonyl fluorides or maleimides. Employ a concentration range of 0.1–5 mM in near-neutral buffer (pH 7.0–7.5) for 30–120 min, followed by quenching and proteomic analysis.

Stable Working Solutions for Long-Duration Enzyme Inhibition Assays

Replace rapidly hydrolyzing inhibitors like PMSF with 4-nitrobenzenesulfonyl fluoride in multi-day biochemical or cell-based assays where sustained inhibitory activity is required. The compound's extended aqueous stability (minimal degradation over weeks at pH 7.4) [1] eliminates the need for repeated fresh additions, reducing reagent waste and experimental variability. This application is particularly valuable for high-throughput screening campaigns or continuous enzyme kinetic measurements where a stable baseline inhibition signal is critical.

High-Yield Synthesis of Sulfonamide-Based Pharmacophores

Employ 4-nitrobenzenesulfonyl fluoride as a key intermediate in the construction of sulfonamide-containing drug candidates or agrochemicals. The established high-yield synthetic route from the corresponding sulfonyl chloride (94% isolated yield) [1] ensures cost-effective scale-up, while the para-nitro group can subsequently serve as a latent amino handle for further diversification (e.g., reduction to aniline followed by diazotization). This scenario is well-suited for medicinal chemistry programs targeting carbonic anhydrase, protease, or kinase inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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